molecular formula C7H12O4 B12324036 Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- CAS No. 109715-58-4

Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-

Cat. No.: B12324036
CAS No.: 109715-58-4
M. Wt: 160.17 g/mol
InChI Key: MBZCXOZTJSRAOQ-UHFFFAOYSA-N
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Description

Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- is a heterocyclic organic compound It is characterized by a fused ring system containing both furan and dioxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-d]pyrimidinone: Another heterocyclic compound with a similar fused ring system.

    Pyrrolo[2,3-d]pyrimidinone: A compound with a fused pyrrole and pyrimidine ring system.

    Thieno[2,3-d]pyrimidinone: A compound with a fused thiophene and pyrimidine ring system.

Uniqueness

Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- is unique due to its specific ring structure and the presence of both furan and dioxolane moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZCXOZTJSRAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467176
Record name Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109715-58-4
Record name Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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